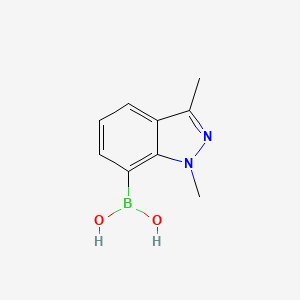

1,3-Dimethyl-1H-indazol-7-boronsäure

Übersicht

Beschreibung

“1,3-Dimethyl-1H-indazole-7-boronic acid” is a chemical compound with the molecular formula C9H11BN2O2 . It is also known by the synonyms “7-Borono-1,3-dimethyl-1H-indazole” and "(1,3-dimethyl-1H-indazol-7-yl)boronic acid" .

Molecular Structure Analysis

The molecular structure of “1,3-Dimethyl-1H-indazole-7-boronic acid” is represented by the formula C9H11BN2O2 . This indicates that the compound contains 9 carbon atoms, 11 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .

Wirkmechanismus

Target of Action

1,3-Dimethyl-1H-indazole-7-boronic acid is a derivative of the imidazole compound . Imidazole derivatives have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

It’s known that imidazole derivatives interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some imidazole derivatives inhibit the growth of bacteria or fungi, while others may interact with specific enzymes or receptors in the body .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1,3-Dimethyl-1H-indazole-7-boronic acid is its broad range of biological activities, which makes it a promising therapeutic agent for a variety of diseases. Additionally, 1,3-Dimethyl-1H-indazole-7-boronic acid is relatively easy to synthesize and has low toxicity, making it a safe and effective compound for use in lab experiments. However, one of the main limitations of 1,3-Dimethyl-1H-indazole-7-boronic acid is its poor solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 1,3-Dimethyl-1H-indazole-7-boronic acid. One area of research is the development of more efficient synthesis methods for 1,3-Dimethyl-1H-indazole-7-boronic acid, which could lead to the production of larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Dimethyl-1H-indazole-7-boronic acid and to identify its molecular targets. Finally, future research could focus on the development of 1,3-Dimethyl-1H-indazole-7-boronic acid-based therapies for the treatment of cancer, inflammatory diseases, and diabetes.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und pharmazeutische Chemie

Indazol-Derivate sind weithin für ihre pharmakologischen Eigenschaften bekannt. “1,3-Dimethyl-1H-indazol-7-boronsäure” könnte aufgrund ihrer möglichen Interaktion mit biologischen Systemen bei der Entwicklung neuer Medikamente eingesetzt werden. Zum Beispiel wurden Indazol-Verbindungen auf ihre entzündungshemmenden Wirkungen untersucht und ihre Antitumoraktivitäten .

Organische Synthese

Als Baustein in der organischen Synthese kann “this compound” verwendet werden, um verschiedene Indazol-haltige Verbindungen herzustellen, die bedeutende biologische Aktivitäten aufweisen .

Safety and Hazards

Safety information for “1,3-Dimethyl-1H-indazole-7-boronic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

(1,3-dimethylindazol-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-7-4-3-5-8(10(13)14)9(7)12(2)11-6/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYYEXREWPLXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C(=NN2C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

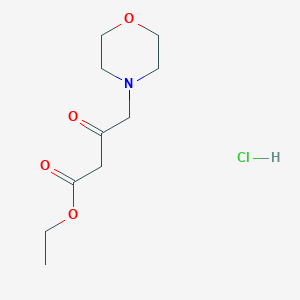

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

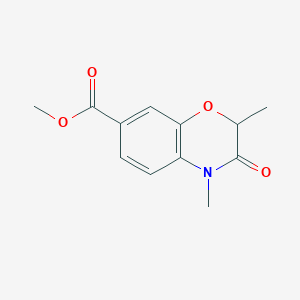

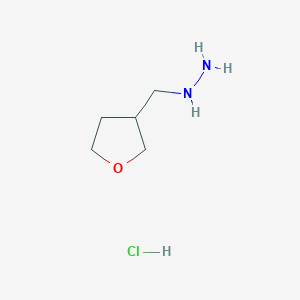

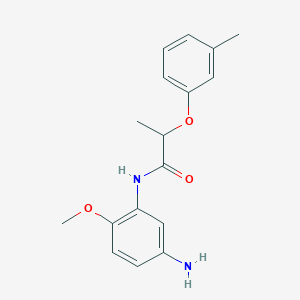

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386636.png)

![3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid](/img/structure/B1386645.png)

![1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386646.png)

![ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1386655.png)